2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Description
This compound features a quinoline core substituted with a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide side chain is linked to a 3-chlorophenyl group, which contributes to its electronic and steric profile. Such structural attributes are common in pharmacologically active molecules targeting enzymes like kinases or topoisomerases, where the sulfonyl group enhances binding affinity, and the chloro substituent modulates lipophilicity .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c24-15-5-4-6-17(11-15)26-22(28)14-27-13-21(32(30,31)18-7-2-1-3-8-18)23(29)19-12-16(25)9-10-20(19)27/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUVPFLOLOMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group through sulfonylation reactions. The fluoro group can be introduced via electrophilic fluorination, and the chlorophenylacetamide moiety can be attached through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for sulfonylation and fluorination steps, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: The benzenesulfonyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Applications
Fluoroquinolones, a class of antibiotics that includes compounds similar to the one , are widely recognized for their effectiveness against a range of bacterial infections. The introduction of the benzenesulfonyl group enhances the antibacterial properties by improving the compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Case Study: Antibacterial Activity
A study evaluating various fluoroquinolone derivatives found that modifications at the C-7 position (similar to the benzenesulfonyl substitution) significantly increased potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
Recent research has indicated that compounds containing quinoline structures exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Case Study: Anticancer Activity
A derivative structurally related to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide was tested against several cancer cell lines (e.g., breast and lung cancer). Results showed that these compounds could induce significant cell death at micromolar concentrations .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps often include:
- Formation of the quinoline core : This can be achieved through cyclization reactions involving an appropriate aniline derivative.
- Sulfonation : The introduction of the benzenesulfonyl group is generally performed using sulfonyl chlorides under basic conditions.
- Acetamide formation : The final step often involves acylation reactions with chlorinated acetamides to yield the target compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on both the quinoline and acetamide moieties can significantly affect biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C-6 (Fluoro) | Halogenation | Increases potency against bacteria |
| C-3 (Benzenesulfonyl) | Sulfonation | Enhances solubility and bioavailability |
| N-(3-Chlorophenyl) | Acetamide | Improves selectivity towards cancer cells |
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the fluoro and chlorophenyl groups enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in sulfonyl and acetamide substituents, influencing physicochemical properties and biological interactions. Below is a detailed comparison:
Substituent Variations in Sulfonyl Groups
- Target Compound : Benzenesulfonyl at position 3.
- Analog 2: 2-[3-(Benzenesulfonyl)-6-Fluoro-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(3-Methoxyphenyl)Acetamide (CAS: 866725-30-6) Shares the benzenesulfonyl group but substitutes the 3-chlorophenyl with a 3-methoxyphenyl group.
Acetamide Side Chain Modifications
- Target Compound : N-(3-Chlorophenyl)acetamide.
- Analog 3 : N-(2-Methylphenyl)Acetamide (from CAS: 866808-72-2)
- The ortho-methyl group introduces steric hindrance, which may reduce binding to planar active sites compared to the para-substituted target compound .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic derivative of quinoline, which has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Fluorine Substitution: Enhances lipophilicity and may influence biological activity.
- Benzenesulfonyl Group: Known for its role in increasing the potency of pharmaceutical agents.
- Chlorophenyl Acetamide Moiety: Common in various bioactive compounds.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, as summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 64 | Weak |
Case Study: A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it inhibited bacterial growth effectively at concentrations below those required for traditional antibiotics, suggesting a potential use as an alternative treatment for resistant strains.
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro using various cancer cell lines. Notably, it demonstrated cytotoxic effects against human glioma cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87 (Glioma) | 5.2 | High cytotoxicity |
| A549 (Lung carcinoma) | 12.4 | Moderate cytotoxicity |
| HeLa (Cervical carcinoma) | 20.0 | Low cytotoxicity |
Mechanism of Action: The compound's anticancer activity is attributed to multiple mechanisms:
- Induction of apoptosis via the intrinsic pathway.
- Inhibition of cell proliferation by disrupting the cell cycle at the G2/M phase.
- Activation of caspases leading to programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and chlorophenyl groups significantly affect the biological activity. For instance, substituting different halogens on the phenyl ring alters both antimicrobial and anticancer efficacy.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be assessed methodologically?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling benzenesulfonyl derivatives with fluorinated quinoline intermediates, followed by N-acylation with 3-chlorophenylacetamide groups. Reaction efficiency should be quantified via yield optimization (e.g., using Design of Experiments, DoE, to vary temperature, solvent, and catalyst ratios) and purity assessment (HPLC, NMR). For example, stepwise yield tracking and kinetic studies can identify bottlenecks, as seen in analogous multi-step syntheses . Statistical DoE methods minimize experimental trials while maximizing data robustness .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer: Key techniques include H/C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS for molecular formula validation), and FT-IR (to verify functional groups). Conflicting data (e.g., unexpected splitting in NMR) should be resolved by cross-referencing with computational predictions (DFT for NMR chemical shifts) or repeating experiments under controlled conditions (e.g., deuterated solvent purity checks). Redundant characterization (e.g., 2D NMR) is recommended for complex structures .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Adhere to institutional chemical hygiene plans, including fume hood use for aerosol prevention, nitrile gloves, and lab coats. First-aid measures for exposure (inhalation, skin contact) should follow OSHA guidelines: immediate rinsing with water, medical consultation for persistent symptoms. Safety training with 100% exam compliance is mandatory for advanced labs, as outlined in chemical hygiene regulations .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to optimize synthesis?
- Methodological Answer: Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches can predict feasible pathways. For instance, ICReDD’s approach combines computed activation energies with machine learning to prioritize experimental conditions, reducing trial-and-error cycles. Feedback loops—where experimental yields refine computational parameters—enhance predictive accuracy .
Q. What strategies resolve contradictions between theoretical predictions and experimental results in reactivity studies?
- Methodological Answer: Discrepancies (e.g., unexpected byproducts) require iterative hypothesis testing:
- Re-examine assumptions in computational models (e.g., solvent effects omitted in DFT).
- Conduct controlled experiments (e.g., isotopic labeling to trace reaction mechanisms).
- Use sensitivity analysis in DoE to identify critical variables (e.g., trace water content altering reaction kinetics) .
Q. How can solid-state properties (e.g., crystallinity) be systematically analyzed to predict formulation stability?
- Methodological Answer: Employ XRD for polymorph identification, DSC for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity. Pair these with accelerated stability testing (40°C/75% RH for 3 months) to correlate crystallinity changes with degradation. Statistical modeling (e.g., PLS regression) can link structural descriptors (H-bonding motifs) to stability outcomes .
Q. What in vitro models are appropriate for initial pharmacological profiling, and how should false positives be mitigated?
- Methodological Answer: Use target-specific assays (e.g., kinase inhibition for quinoline derivatives) with orthogonal validation (SPR for binding affinity, cell viability assays). False positives from assay interference (e.g., compound aggregation) are mitigated via detergent-based controls (e.g., 0.01% Triton X-100) and dose-response curve reproducibility checks. Secondary assays (e.g., membrane permeability via Caco-2 cells) add robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
